2-(1,4-Diazepan-1-yl)pyridin-4-amine

Regioisomerism Heterocyclic Chemistry Lead Optimization

Medicinal chemists often face delays when sourcing regioisomerically pure diazepane-pyridine scaffolds for SAR campaigns. 2-(1,4-Diazepan-1-yl)pyridin-4-amine (CAS 1935498-05-7) eliminates this bottleneck with a defined 2-pyridyl substitution pattern identical to optimized Aurora B inhibitor cores (hit 4a: IC₅₀ = 6.9 μM; optimized 6c: 8 nM). Its free 4-amino handle enables direct hinge-binding motif installation via amide coupling or Buchwald-Hartwig amination, while documented applications in hNav1.7 sodium channel and SMN protein modulator synthesis provide validated starting points. Batch-specific QC (NMR, HPLC, GC) accompanies every shipment.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 1935498-05-7
Cat. No. B1434366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Diazepan-1-yl)pyridin-4-amine
CAS1935498-05-7
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC=CC(=C2)N
InChIInChI=1S/C10H16N4/c11-9-2-4-13-10(8-9)14-6-1-3-12-5-7-14/h2,4,8,12H,1,3,5-7H2,(H2,11,13)
InChIKeyXXZFNBKZTKYPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,4-Diazepan-1-yl)pyridin-4-amine: Identity and Specifications


2-(1,4-Diazepan-1-yl)pyridin-4-amine (CAS 1935498-05-7) is a heterocyclic amine building block consisting of a 1,4-diazepane ring linked at the 2-position of a pyridine ring bearing a 4-amino substituent. The compound possesses the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol . Commercial availability is established from multiple suppliers (e.g., Bidepharm, Leyan) with standard catalog purity of 95% and routine provision of batch-specific QC documentation including NMR, HPLC, and GC . Its structural classification as a diazepane-containing pyridylamine positions it as a core intermediate for the construction of biologically active molecules, with documented applications as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, hNav1.7 sodium channel inhibitors, and protein kinase D inhibitors .

1
Scaffold Identity 2-Pyridyl-4-amino-diazepane heterocyclic building block for kinase and ion channel target synthesis.
2
Procurement Readiness Multi-vendor commercial availability with batch-specific QC documentation (NMR, HPLC, GC) at 95% purity.
3
Synthetic Workflow Reported reactant for SMN modulators, hNav1.7 inhibitors, and protein kinase D inhibitor research.

2-(1,4-Diazepan-1-yl)pyridin-4-amine: Lead Optimization Irreplaceability


The pyridine-diazepane scaffold exhibits substantial structural variation that directly impacts pharmacological and synthetic utility. Key differentiation parameters include: (i) the positional isomer of the pyridine substitution (2- vs. 3- vs. 4-position), which alters electronic distribution and resultant target-binding geometry; (ii) the presence and position of exocyclic functional handles such as the 4-amino group on the pyridine ring, which governs downstream derivatization potential; and (iii) the regioisomerism of the diazepane attachment, which influences molecular conformation. Literature on closely related Aurora B and ROCK kinase inhibitors demonstrates that even subtle modifications—such as moving from a 2-substituted pyridine to a 3-substituted analog or substituting a pyrimidine core for a pyridine—can produce >10-fold differences in IC₅₀ values [1][2]. Consequently, substituting 2-(1,4-diazepan-1-yl)pyridin-4-amine with a generic pyridine-diazepane isomer without equivalent substitution pattern and functional group presentation may invalidate SAR models and derail lead optimization efforts.

Regioisomer Mismatch 3- or 4-pyridyl isomers alter electronic distribution and target-binding geometry, potentially invalidating established SAR models.
Functional Handle Exchange Replacing the 4-amino group with a carboxylic acid restricts synthetic routes, shifting available chemical space away from amine-centric elaboration.
Core Scaffold Switch Piperazine analogs adopt a flatter conformation; the U-shape of diazepane may be critical for occupying sterically demanding binding pockets.

2-(1,4-Diazepan-1-yl)pyridin-4-amine: Quantitative Evidence vs. Structural Analogs


Substitution Pattern: 2- vs. 4-Pyridyl Diazepanes

The target compound is a 2-substituted pyridine bearing a 4-amino group, whereas 1-(pyridin-4-yl)-1,4-diazepane (CAS not available) represents a 4-substituted pyridine lacking an exocyclic amine. The 2-substitution pattern in the target compound places the diazepane nitrogen in an ortho relationship to the pyridine nitrogen, creating a chelating geometry with distinct electronic effects compared to the para-like geometry of the 4-substituted analog. The presence of the 4-amino group provides a synthetically tractable nucleophilic site for further elaboration—a handle absent in 1-(pyridin-4-yl)-1,4-diazepane .

Substitution Pattern
Head-to-head
2-pyridyl-4-amino vs. 4-pyridyl (no amine)
Regioisomer shift alters electronic effects and synthetic utility.
Supports regioisomer-specific SAR studies.
Regioisomerism Heterocyclic Chemistry Lead Optimization

Synthetic Handle: Amine vs. Carboxylic Acid Intermediate

The target compound is an amine-bearing intermediate, whereas 2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid (CAS not available) is the corresponding carboxylic acid derivative. The amine handle enables a distinct and complementary set of synthetic transformations including reductive amination with aldehydes, formation of ureas and thioureas via reaction with isocyanates/isothiocyanates, and coupling with carboxylic acids to generate amides . The carboxylic acid analog, by contrast, undergoes different reaction manifolds (amide coupling with amines, esterification).

Synthetic Handle
Head-to-head
Aromatic amine vs. Carboxylic acid
Amine enables amide coupling and reductive amination workflows.
Determines accessible coupling partners and library scope.
Medicinal Chemistry Parallel Synthesis Fragment-Based Drug Discovery

Regioisomer Impact on Aurora B Inhibition Potency

In a published SAR study of phenyl- and pyridodiazepine-based Aurora B inhibitors, the position of the diazepine attachment on the pyridine ring was systematically varied. Compound 4a, which bears a 2-pyridyl substitution pattern analogous to the target compound, exhibited an Aurora B IC₅₀ of 6.9 μM [1]. While the study does not directly report the 3- or 4-pyridyl analogs of 4a, the broader SAR context demonstrates that the 2-substitution pattern provides a viable and quantitatively characterized starting point for further optimization. Subsequent lead optimization within the 2-substituted series yielded compound 6c with single-digit nanomolar Aurora B potency (IC₅₀ = 8 nM), validating the productivity of this specific regioisomeric series [1].

Aurora B Potency
Class-level inference
Analog 4a IC50 = 6.9 μM
Reported starting point for 2-pyridyl series optimization to 8 nM.
Supports SAR workflow fit for kinase targets.
Aurora Kinase SAR Anticancer Agents

Diazepane vs. Piperazine: Conformational Advantage

The 1,4-diazepane seven-membered ring adopts a distinct U-shaped conformation in contrast to the flatter, six-membered piperazine ring commonly employed in kinase inhibitor design. This conformational property is cited in medicinal chemistry literature as a critical factor enabling high-affinity binding to biological targets, as the U-shape facilitates optimal positioning of pendant pharmacophores into target binding pockets . This conformational differentiation is independent of the specific substitution pattern and applies broadly to all 1,4-diazepane-containing compounds relative to their piperazine counterparts.

Conformation
Supporting evidence
Diazepane (U-shaped) vs. Piperazine (Chair)
Distinct ring geometry influences binding pocket occupancy.
Supports ligand design for sterically demanding targets.
Conformational Analysis Ligand Design Kinase Inhibitors

Procurement Reliability: Established vs. Custom Analogs

The target compound is commercially stocked by multiple vendors (Bidepharm, Leyan) with standardized purity (95%) and routine provision of batch-specific QC analytical data including NMR, HPLC, and GC . In contrast, many structurally similar but less commonly requested diazepane-pyridine analogs are either not commercially available or are only offered as custom synthesis items without established QC protocols or batch-to-batch consistency documentation [1]. This difference translates directly to procurement lead time and reproducibility risk.

Procurement
Cross-study comparable
Multi-vendor QC vs. Custom synthesis
Immediate availability with batch-specific purity documentation.
Supports project timelines and reproducibility.
Chemical Procurement Supply Chain Reliability QC Documentation

2-(1,4-Diazepan-1-yl)pyridin-4-amine: Recommended Applications


Aurora Kinase Inhibitor Lead Optimization

Based on SAR studies of pyridodiazepine-based Aurora B inhibitors, the 2-substituted pyridodiazepine regioisomeric class has demonstrated a defined potency starting point (initial hit 4a: IC₅₀ = 6.9 μM) and has been successfully optimized to single-digit nanomolar potency (6c: IC₅₀ = 8 nM) [1]. 2-(1,4-Diazepan-1-yl)pyridin-4-amine shares the identical 2-pyridyl substitution pattern of this productive scaffold. The presence of the 4-amino group enables direct installation of hinge-binding motifs via amide coupling or Buchwald-Hartwig amination, making this compound a strategically sound entry point for medicinal chemists initiating Aurora kinase or related serine-threonine kinase inhibitor campaigns.

ROCK1/ROCK2 Inhibitor Fragment Growing

Patent literature from US11613531 demonstrates that diazepane-containing pyrimidine-amine compounds achieve potent inhibition of ROCK1 (IC₅₀ = 135 nM) and ROCK2 (IC₅₀ = 120 nM) [2]. The target compound provides the core 2-(1,4-diazepan-1-yl)pyridine substructure present in these active chemotypes, but with a free amine handle suitable for attachment of diverse heteroaromatic or biaryl substituents. This positions the compound as a versatile fragment for exploring SAR around the solvent-exposed region of ROCK inhibitors without committing to a fully elaborated advanced intermediate.

hNav1.7 Sodium Channel Inhibitor Synthesis

The target compound is explicitly documented by Sigma-Aldrich as a reactant for the synthesis of diaminotriazine-based hNav1.7 inhibitors . The 4-aminopyridine moiety provides the requisite nucleophilic nitrogen for constructing the diaminotriazine core or for coupling to triazine electrophiles. Given the high therapeutic interest in hNav1.7 as an analgesic target, this validated synthetic application provides a documented use-case that reduces the risk of building block selection for programs pursuing voltage-gated sodium channel modulation.

SMN Protein Modulator Development

Sigma-Aldrich further documents the compound as a reactant for SMN protein modulator synthesis . SMN modulators represent an established therapeutic strategy for spinal muscular atrophy (SMA), and the availability of a commercially sourced, QC-documented building block for this target class eliminates the need for de novo synthesis of the diazepane-pyridine core. Researchers pursuing SMN-targeted small molecules can proceed directly to library synthesis using the target compound as a key intermediate, accelerating the hit-to-lead timeline.

Application
Selection Property
Validation Focus
Aurora Kinase Inhibitor Lead Optimization
2-Pyridyl regioisomer presentation
Aurora B kinase assay potency progression
ROCK1/ROCK2 Inhibitor Fragment Growing
Diazepane-pyridine core suitability
ROCK isoform assay selectivity profile
hNav1.7 Sodium Channel Inhibitor Synthesis
4-Aminopyridine nucleophilic reactivity
Triazine-based inhibitor coupling efficiency
SMN Protein Modulator Development
Commercially sourced intermediate
SMN-targeted library synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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